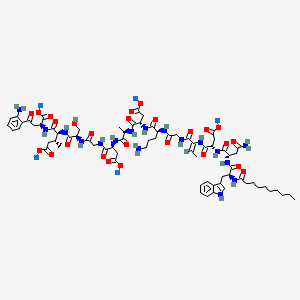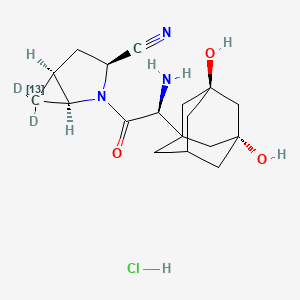![molecular formula C13H7I2NO B13841770 4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)
4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxy-3’,5’-diiodo-[1,1’-biphenyl]-4-carbonitrile is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of hydroxy, diiodo, and carbonitrile functional groups attached to a biphenyl structure. Its molecular formula is C13H7I2NO, and it is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy-3’,5’-diiodo-[1,1’-biphenyl]-4-carbonitrile typically involves the iodination of a biphenyl precursor. One common method includes the use of glacial acetic acid, deionized water, and a composite catalyst consisting of concentrated sulfuric acid and concentrated hydrochloric acid. The reaction is carried out under controlled temperature conditions, usually between 75°C to 90°C, with iodine and an oxidant such as ammonium persulfate . The reaction mixture is stirred, heated, and then cooled to obtain the desired product through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The industrial process emphasizes safety, efficiency, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy-3’,5’-diiodo-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonitrile group can be reduced to primary amines.
Substitution: The diiodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines and secondary amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Hydroxy-3’,5’-diiodo-[1,1’-biphenyl]-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4’-Hydroxy-3’,5’-diiodo-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The hydroxy and diiodo groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-diiodobenzonitrile: Shares similar functional groups but differs in the overall structure.
4-Hydroxy-3,5-diiodobenzoic acid: Contains a carboxylic acid group instead of a carbonitrile group.
4-Hydroxy-3,5-diiodobenzaldehyde: Features an aldehyde group in place of the carbonitrile group.
Uniqueness
4’-Hydroxy-3’,5’-diiodo-[1,1’-biphenyl]-4-carbonitrile is unique due to its biphenyl backbone, which imparts distinct chemical properties and reactivity. The presence of both hydroxy and diiodo groups enhances its versatility in various chemical reactions and applications.
This comprehensive overview highlights the significance of 4’-Hydroxy-3’,5’-diiodo-[1,1’-biphenyl]-4-carbonitrile in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C13H7I2NO |
|---|---|
Molecular Weight |
447.01 g/mol |
IUPAC Name |
2,6-diiodo-4-(4-isocyanophenyl)phenol |
InChI |
InChI=1S/C13H7I2NO/c1-16-10-4-2-8(3-5-10)9-6-11(14)13(17)12(15)7-9/h2-7,17H |
InChI Key |
RUOQMKJWVZBNLW-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)C2=CC(=C(C(=C2)I)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Benzyloxy)methyl]piperidine](/img/structure/B13841687.png)
![6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)

![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)


![2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)

![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13841733.png)


![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)
![Ethyl 2-(2-Fluropyridin-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841755.png)

